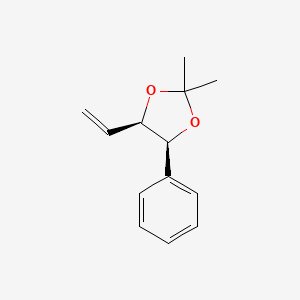
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is a chiral compound with a unique structure that includes a dioxolane ring, an ethenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted alkenes.
科学的研究の応用
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the ethenyl and phenyl groups allows for π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-: A similar compound without the phenyl group.
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-, (4R)-: A stereoisomer with a different chiral configuration.
1,3-Dioxolane, 2,2-dimethyl-4-vinyl-: Another related compound with a vinyl group instead of an ethenyl group.
Uniqueness
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is unique due to the presence of both the ethenyl and phenyl groups, which confer distinct chemical and physical properties. The chiral centers also contribute to its stereochemical complexity, making it valuable for specific applications in asymmetric synthesis and chiral recognition.
特性
CAS番号 |
646995-81-5 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |
InChIキー |
QZAZBEJAECWYBL-NEPJUHHUSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |
正規SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















